trans-2-Pentenal

Vue d'ensemble

Description

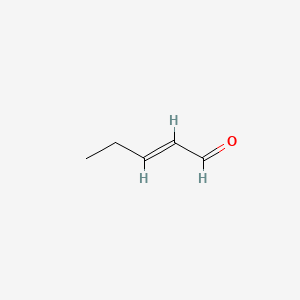

It is a colorless liquid with a characteristic odor, often described as having a fragrance similar to potatoes and peas . This compound is an unsaturated aldehyde, featuring a double bond between the second and third carbon atoms in its five-carbon chain.

Méthodes De Préparation

trans-2-Pentenal can be synthesized through various methods. One common synthetic route involves the aldol condensation of propanal (propionaldehyde) with ethanal (acetaldehyde), followed by dehydration to form 2-pentenal . Another method includes the reaction of β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds . Industrially, 2-pentenal can be produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds .

Analyse Des Réactions Chimiques

trans-2-Pentenal undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form pentenoic acid.

Reduction: Reduction of 2-pentenal typically yields 2-pentanol.

Addition Reactions: The compound can participate in addition reactions due to the presence of the carbon-carbon double bond. For example, it can react with hydrogen to form pentanal.

Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for condensation reactions. The major products formed from these reactions include pentenoic acid, 2-pentanol, and larger aldehyde or ketone derivatives.

Applications De Recherche Scientifique

trans-2-Pentenal has a wide range of applications in scientific research:

Chemistry: It is used as a starting material in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Studies have investigated its role in biological systems, particularly in the context of its interactions with enzymes and other biomolecules.

Medicine: Research has explored its potential therapeutic applications, including its effects on cellular processes and its use as a precursor for drug synthesis.

Industry: this compound is used in the flavor and fragrance industry due to its characteristic odor.

Mécanisme D'action

The mechanism of action of 2-pentenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and cellular processes. Additionally, its unsaturated nature allows it to participate in addition reactions, which can modify biomolecules and influence metabolic pathways .

Comparaison Avec Des Composés Similaires

trans-2-Pentenal can be compared with other similar compounds, such as:

Pentanal: A saturated aldehyde with the formula C5H10O. Unlike 2-pentenal, pentanal lacks a double bond, making it less reactive in addition reactions.

2-Methyl-2-pentenal: An isomer of 2-pentenal with a methyl group attached to the second carbon.

2-Hexenal: A six-carbon aldehyde with a similar structure to 2-pentenal but with an additional carbon atom.

This compound’s unique combination of an aldehyde group and a carbon-carbon double bond gives it distinct reactivity and makes it valuable in various chemical and industrial applications.

Activité Biologique

Introduction

Trans-2-pentenal (T2P) is an unsaturated aldehyde that has garnered attention due to its diverse biological activities and implications in both environmental and health-related contexts. This compound, primarily recognized for its role as a biogenic volatile organic compound (BVOC), exhibits significant reactivity and potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and environmental implications.

This compound has the molecular formula and a characteristic structure featuring a double bond between the second and third carbon atoms. Its physical properties include:

- Molecular Weight: 84.12 g/mol

- Boiling Point: 102 °C

- Solubility: Soluble in organic solvents, slightly soluble in water

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 102 °C |

| Density | 0.817 g/cm³ |

Cellular Effects

This compound has been studied for its cytotoxic effects on various cell lines, particularly in cancer research. A study indicated that T2P significantly inhibited the growth of Colon-26 mouse carcinoma cells while exhibiting minimal inhibitory effects on normal BALB/3T3 cells. This selective cytotoxicity suggests potential applications in developing antitumor agents.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | Inhibition (%) | Concentration (mM) |

|---|---|---|

| Colon-26 Carcinoma Cells | 70% | 0.1 |

| BALB/3T3 Normal Cells | 15% | 0.1 |

The mechanism through which this compound exerts its biological effects is linked to its reactivity with cellular components, particularly glutathione (GSH). It forms adducts with GSH, which may lead to oxidative stress and subsequent cell death in tumor cells. The correlation between GSH reactivity and cytotoxicity highlights the potential for T2P in therapeutic applications targeting cancer cells.

Environmental Impact

This compound's role as a BVOC contributes to atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Its ozonolysis reactions can lead to complex atmospheric transformations, influencing air quality and climate dynamics. Research indicates that T2P has a relatively short atmospheric lifetime due to rapid reactions with ozone and hydroxyl radicals.

Table 3: Atmospheric Reactivity of this compound

| Reaction Type | Rate Coefficient (s⁻¹) | Atmospheric Lifetime (days) |

|---|---|---|

| Ozonolysis | 3 | |

| Photolysis | <1 |

Case Study 1: Antitumor Activity

In an experimental study, this compound was isolated from cigarette smoke and tested for its reactivity with GSH. The results demonstrated that T2P significantly inhibited the growth of carcinoma cells while sparing normal cells, suggesting its potential as a selective anticancer agent.

Case Study 2: Atmospheric Chemistry

A study utilizing advanced spectroscopic techniques investigated the ozonolysis of this compound, revealing insights into its degradation pathways and contributions to SOA formation. The findings underscore the importance of T2P in understanding biogenic emissions' impact on air quality.

Propriétés

Numéro CAS |

764-39-6 |

|---|---|

Formule moléculaire |

C5H8O |

Poids moléculaire |

84.12 g/mol |

Nom IUPAC |

pent-2-enal |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3 |

Clé InChI |

DTCCTIQRPGSLPT-UHFFFAOYSA-N |

SMILES |

CCC=CC=O |

SMILES isomérique |

CC/C=C/C=O |

SMILES canonique |

CCC=CC=O |

Densité |

0.850-0.856 (21°) |

Key on ui other cas no. |

764-39-6 |

Description physique |

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline] Colourless to light yellow liquid; Pungent green, fruity aroma |

Pictogrammes |

Flammable; Acute Toxic; Irritant; Environmental Hazard |

Solubilité |

Insoluble in water; soluble in PG, in most fixed oils Soluble (in ethanol) |

Synonymes |

2-pentenal 2-pentenal, (E)-isomer pent-2-enal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.